molecular formula C23H18N4O3S B2828908 3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361478-11-7

3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2828908
CAS No.: 361478-11-7
M. Wt: 430.48
InChI Key: LEDXLDLPVQHOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile (CAS 361478-12-8) is a high-purity chemical for research use. With a molecular formula of C23H17ClN4O3S and a molecular weight of 464.92 g/mol, this compound belongs to the thieno[2,3-b]pyridine class, a privileged scaffold in medicinal chemistry known for myriad pharmacological activities . This specific derivative is of significant interest in oncology research. Structurally related thieno[2,3-b]pyridine compounds have been demonstrated to exhibit potent anti-proliferative activity against diverse cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) . The mechanism of action for this chemical family is proposed to involve the disruption of phospholipid metabolism, potentially through the inhibition of phosphoinositide phospholipase C (PI-PLC), which can induce distinctive cell morphology changes and a shift from lipid to glucose metabolism in treated cells . Furthermore, certain thieno[2,3-b]pyridines have been investigated for their role as multidrug resistance (MDR) modulators, with the potential to increase the effectiveness of chemotherapeutic agents by inhibiting efflux proteins like P-glycoprotein . The 3,4-dimethoxyphenyl substituent on this molecule is a key structural feature often associated with enhanced biological activity in this series. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,6-diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-29-15-9-8-13(10-16(15)30-2)17-14(11-24)22(26)27-23-18(17)19(25)21(31-23)20(28)12-6-4-3-5-7-12/h3-10H,25H2,1-2H3,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXLDLPVQHOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps lead to the formation of the targeted thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via multi-step cyclization and substitution reactions, as inferred from analogous thieno[2,3-b]pyridine derivatives . Key steps include:

Cyclization of Thiophene-Pyridine Scaffold

  • Core formation : Cyclocondensation of 6-thioxo-1,6-dihydropyridines with benzoyl chloride derivatives under acidic or basic conditions .
  • Substituent introduction : The 3,4-dimethoxyphenyl group is introduced via Suzuki coupling or Friedel-Crafts alkylation during cyclization .

Functionalization at Key Positions

  • Amino groups (positions 3 and 6) : Introduced via nitration followed by reduction or direct nucleophilic substitution .
  • Benzoyl group (position 2) : Added via acylation using benzoyl chloride in pyridine, followed by acid quenching .
  • Cyano group (position 5) : Introduced via cyanation with CuCN or substitution of a halogen leaving group .

Amino Groups (3- and 6-positions)

  • Acylation : React with acetic anhydride or benzoyl chloride to form acetylated or benzoylated derivatives .
    • Example: Treatment with acetic anhydride yields 3-acetylamino-6-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile .
  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives .

Cyano Group (5-position)

  • Hydrolysis : Under acidic (H₂SO₄) or basic (NaOH) conditions, converts to a carboxylic acid or amide .
    • Example: 5-carboxylic acid derivative forms via refluxing with HCl .

Benzoyl Group (2-position)

  • Nucleophilic substitution : The carbonyl can undergo substitution with amines or thiols under catalytic conditions .

Structural Modifications and SAR Insights

Modifications to the scaffold significantly impact biological activity (e.g., MDR modulation) :

Modification Effect on Activity
Replacement of 2-COAr with CN or COMeReduced MDR modulation
Acylation of 3-NH₂ groupLoss of activity
Removal of 5-CN for H or COOAlkDiminished potency
Substitution of 6-Me with aryl groupsDecreased efficacy

Key Reaction Conditions and Yields

Data from analogous syntheses :

Reaction Conditions Yield
Cyclization with benzoyl chloridePyridine, 0–5°C, 1 h71–85%
Acylation of 3-NH₂ with acetic anhydrideReflux, 5 h65–78%
Cyanation at position 5CuCN, DMF, 120°C, 12 h60–72%
Hydrolysis of 5-CN to COOH6M HCl, reflux, 6 h55–68%

Analytical Characterization

  • ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.7–7.9 ppm), and NH₂ (δ 5.2–5.5 ppm) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 459.1 (calculated for C₂₃H₁₈N₄O₃S) .

Scientific Research Applications

3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microbial cells, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

3,6-Diamino-4-(2-bromophenyl)-2-(3-chlorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile ()
  • Molecular Formula : C₂₁H₁₂BrClN₄OS
  • Key Differences :
    • Halogenated Aromatic Groups : Bromophenyl (position 4) and 3-chlorobenzoyl (position 2) substituents introduce steric bulk and electron-withdrawing effects.
    • Molecular Weight : 483.768 g/mol, significantly higher than the target compound due to bromine and chlorine atoms.
  • Reduced solubility compared to the dimethoxyphenyl analog due to decreased polarity .
3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitriles ()
  • Example Compound: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile (4a).
  • Key Differences :
    • Ethoxycarbonyl Group : Improves solubility via ester functionality.
    • Methyl Group at Position 6 : Reduces steric hindrance compared to benzoyl.
  • Functional Implications :
    • Ethoxycarbonyl may act as a prodrug moiety, enhancing metabolic stability .

Pharmacological Activity Comparisons

Anti-Proliferative Activity ()

Thieno[2,3-b]pyridines with ester/carbonate prodrug-like moieties (e.g., ethyl or methyl carbonate derivatives) exhibit:

  • Improved Solubility : Critical for cellular penetration.
  • Enhanced Anti-Cancer Activity : IC₅₀ values < 10 µM against HCT-116 and MDA-MB-231 cell lines.
  • Structural Insight : The target compound’s benzoyl group may mimic ester/carbonate effects, but its dimethoxyphenyl group could further modulate activity via kinase inhibition .
DNA Binding and Molecular Docking ()

Thiazolo[4,5-b]pyridine derivatives (e.g., DBTHP) with thioxo and benzothiazole groups show:

  • Strong DNA Intercalation : Due to planar aromatic systems.
  • Comparative Note: The target compound’s fused thienopyridine core may exhibit similar intercalation but with altered specificity due to the dimethoxyphenyl group .

Data Tables

Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Bioactivity Notes
Target Compound 2-Benzoyl, 4-(3,4-dimethoxyphenyl) ~450 (estimated) Amino, Benzoyl, Carbonitrile Potential kinase inhibition
3,6-Diamino-4-(2-bromophenyl)-2-(3-Cl-benzoyl) 2-(3-Cl-benzoyl), 4-(2-Br-phenyl) 483.768 Halogens, Amino, Carbonitrile Enhanced halogen bonding
3-Amino-5-ethoxycarbonyl-4-(4-MeO-phenyl) 5-Ethoxycarbonyl, 4-(4-MeO-phenyl) ~400 Ester, Amino, Carbonitrile Prodrug potential

Table 2: Anti-Proliferative Activity of Selected Derivatives

Compound Class Substituents Cell Line Tested IC₅₀ (µM) Reference
Ester/Carbonate Derivatives Ethyl carbonate HCT-116, MDA-MB-231 <10
Halogenated Derivatives Bromophenyl, Cl-benzoyl Not reported N/A
Thiazolo[4,5-b]pyridines Benzothiazole DNA binding assay <5

Biological Activity

3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a compound belonging to the thieno[2,3-b]pyridine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 398.50 g/mol
  • IUPAC Name : this compound

Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 (GSK-3), specifically targeting the Plasmodium falciparum GSK-3 (PfGSK-3). The selectivity towards PfGSK-3 over human GSK-3 (HsGSK-3) is attributed to subtle differences in their ATP-binding pockets. This selectivity is crucial for developing antimalarial therapies that minimize off-target effects on human enzymes .

Antimalarial Activity

One of the most significant findings regarding this compound is its activity against Plasmodium falciparum, the causative agent of malaria. The compound exhibits micromolar IC₅₀ values against the erythrocytic stages of P. falciparum, indicating potent antimalarial properties. This suggests that it could be developed into a therapeutic agent for malaria treatment .

Multidrug Resistance Modulation

Additionally, thieno[2,3-b]pyridines have shown promise in overcoming multidrug resistance (MDR) in cancer therapy. These compounds inhibit key MDR transport proteins such as P-glycoprotein (P-gp), MRP1, and BCRP1. The potential for reduced cardiovascular side effects and low toxicity (LD₅₀ > 2000 mg/kg) makes them attractive candidates for clinical applications in cancer treatment .

In Vitro Studies

  • Selectivity for PfGSK-3 : A study demonstrated that derivatives of this compound selectively inhibit PfGSK-3 with IC₅₀ values in the micromolar range while showing significantly less activity against GSK-3 homologues from other species. This selectivity is essential for reducing potential side effects when developing antimalarial drugs .
  • Anticancer Potential : Thieno[2,3-b]pyridine derivatives have been evaluated for their ability to modulate MDR in various cancer cell lines. Compounds showed enhanced efficacy against resistant strains compared to standard treatments like Verapamil and Glivec .

Comparative Biological Activity Table

CompoundTargetIC₅₀ Value (μM)SelectivityReference
3,6-Diamino...thieno[2,3-b]pyridinePfGSK-3MicromolarHigh (vs HsGSK-3)
OSI CompoundsP-gp, MRP1VariesModerate
VerapamilP-gp10Low

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing the structure of 3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile?

  • Methodological Answer :

  • 1H and 13C NMR Spectroscopy : Essential for confirming proton environments and carbon frameworks. DEPT and 2D NMR (e.g., COSY, HSQC) resolve connectivity, particularly for overlapping signals in aromatic and heterocyclic regions .
  • IR Spectroscopy : Identifies functional groups (e.g., amino stretches at ~3,400 cm⁻¹, nitrile peaks at ~2,200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, though limited data exists for this compound .

Q. What are the typical synthetic pathways for preparing thieno[2,3-b]pyridine derivatives analogous to the target compound?

  • Methodological Answer :

  • Cyclocondensation Reactions : Reacting aminothiophene precursors with aldehydes or ketones under acidic conditions (e.g., formic acid reflux for 16–18 hours yields thieno[2,3-b]pyridinones) .
  • Multi-Step Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Key Steps :
  • Protection of amino groups during benzoylation to prevent side reactions .
  • Use of acetic anhydride/acetic acid solvent systems for cyclization .
  • Example: Ethyl 2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylate derivatives synthesized via reflux with chloroacetic acid and aromatic aldehydes .

Q. How is the purity of the compound assessed following synthesis?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • HPLC/GC-MS : Quantifies purity and detects low-abundance byproducts .
  • Recrystallization : Optimized solvent systems (e.g., DMF/water or ethanol/hexane) improve crystallinity .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., toluene/EtOH mixtures) improve solubility of dimethoxyphenyl intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., imine formation) .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. How can researchers address discrepancies in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assays) under controlled conditions (cell line, incubation time) to minimize variability .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring enhance activity against multidrug-resistant cells) .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem bioactivity entries) to identify consensus trends .

Q. What methodological approaches are used to study the structure-activity relationships (SAR) of this compound's derivatives?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated aryl groups) .
  • Computational Modeling : DFT calculations or molecular docking predict binding affinities to biological targets (e.g., kinase enzymes) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., the benzoyl group’s role in membrane permeability) via comparative bioactivity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.